1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea
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Overview
Description
1-(3-methoxyphenyl)-3-[2-(methylthio)phenyl]urea is a member of ureas.
Scientific Research Applications
Crystal Structure Analysis
- The compound 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea shares structural similarities with metobromuron, a phenylurea herbicide. A study on metobromuron revealed its crystal structure and interactions, forming chains along specific axes and a two-dimensional network (Kang, Kim, Kwon, & Kim, 2015).
Synthesis Methods
- Research by Sarantou & Varvounis (2022) explored the synthesis of similar phenylurea compounds, providing insights into different methods of synthesis and their yields, highlighting the compound's chemical versatility and potential for varied applications (Sarantou & Varvounis, 2022).
Medical Applications
- A study by Zarghi et al. (2008) on 1,3-diarylurea derivatives, including compounds structurally related to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, showed potent inhibitory activity in cyclooxygenase-2 (COX-2), indicating potential anti-inflammatory and cancer therapeutic applications (Zarghi et al., 2008).
Optical and Electronic Properties
- Research on functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, which are structurally similar to the compound , has shown interesting electronic properties, which could have applications in material science and photophysical studies (Singh et al., 2016).
Anticancer Investigations
- A study on urea derivatives, including compounds similar to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, explored their potential in inhibiting enzymes and their effects on cancer cell lines, indicating potential applications in cancer research and treatment (Mustafa, Perveen, & Khan, 2014).
ROCK Inhibition for Cancer Treatment
- Pireddu et al. (2012) studied 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, compounds structurally related to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, as potent ROCK inhibitors, showing promise in human lung cancer treatment (Pireddu et al., 2012).
Nonlinear Optical Materials
- Investigations into similar compounds have shown potential applications in nonlinear optical materials, which are crucial in fields like photonics and telecommunications (Crasta, Ravindrachary, Bhajantri, & Gonsalves, 2004).
Potential Anti-Cancer Agents
- Feng et al. (2020) researched diaryl ureas, finding potent antiproliferative effects on various cancer cell lines, indicating the potential of 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea derivatives as anti-cancer agents (Feng et al., 2020).
Corrosion Inhibition
- Bahrami & Hosseini (2012) explored the corrosion inhibition properties of similar urea compounds, suggesting applications in material science and industrial chemistry (Bahrami & Hosseini, 2012).
Structural and Optical Properties
- Kumar et al. (2012) studied the structural and optical properties of related compounds, indicating applications in opto-electronic devices due to their high nonlinearity and thermal stability (Kumar, Ravindrachary, Janardhana, & Poojary, 2012).
Inhibition of Translation Initiation in Cancer
- Denoyelle et al. (2012) found that symmetrical N,N'-diarylureas, structurally related to 1-(3-Methoxyphenyl)-3-[2-(methylthio)phenyl]urea, could inhibit cancer cell proliferation by affecting translation initiation (Denoyelle et al., 2012).
properties
Molecular Formula |
C15H16N2O2S |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C15H16N2O2S/c1-19-12-7-5-6-11(10-12)16-15(18)17-13-8-3-4-9-14(13)20-2/h3-10H,1-2H3,(H2,16,17,18) |
InChI Key |
JTKXTGXHHYEMKU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2SC |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2SC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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